

# Spectroscopic Profile of Rabdoserrin A: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Rabdoserrin A*

Cat. No.: B3432158

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For researchers, scientists, and professionals engaged in drug development and natural product chemistry, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Rabdoserrin A**, an ent-kauranoid diterpenoid isolated from *Rabdosia serra*. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data, along with the experimental protocols utilized for their acquisition.

## Spectroscopic Data of Rabdoserrin A

The structural elucidation of **Rabdoserrin A** was accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative data.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data of Rabdoserrin A (400 MHz, $\text{CDCl}_3$ )

Position	$\delta$ (ppm)	Multiplicity	$J$ (Hz)
1 $\alpha$	5.01	dd	12, 4
1 $\beta$	2.15	m	
2 $\alpha$	2.05	m	
2 $\beta$	1.80	m	
3 $\alpha$	4.88	t	3
5 $\alpha$	2.85	d	10
6 $\alpha$	5.78	dd	10, 3
7 $\alpha$	4.60	d	3
9 $\alpha$	2.65	d	8
11 $\beta$	5.95	s	
13 $\beta$	2.90	m	
14 $\alpha$	2.40	m	
14 $\beta$	1.90	m	
17	5.25	s	
17	4.95	s	
20	4.65	d	12
20	4.25	d	12
OAc	2.08	s	

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of Rabdoserrin A (100 MHz,  $\text{CDCl}_3$ )**

Position	$\delta$ (ppm)	Position	$\delta$ (ppm)
1	78.2	11	198.5
2	28.5	12	138.8
3	74.5	13	43.5
4	37.8	14	26.8
5	45.2	15	208.2
6	76.5	16	150.5
7	84.5	17	115.5
8	55.8	18	27.5
9	52.5	19	21.8
10	41.5	20	65.5
OAc (C=O)	170.8	OAc (CH <sub>3</sub> )	21.2

**Table 3: Mass Spectrometry and Infrared Spectroscopy Data of Rabdoserrin A**

Spectroscopic Technique	Data
High-Resolution Mass Spectrometry (HR-MS)	m/z 418.1938 [M] <sup>+</sup> (Calculated for C <sub>22</sub> H <sub>26</sub> O <sub>7</sub> : 418.1940)
Infrared Spectroscopy (IR) (KBr, cm <sup>-1</sup> )	3450 (OH), 1740, 1720 (C=O), 1660 (C=C), 1240

## Experimental Protocols

The spectroscopic data presented above were acquired using standard laboratory techniques for the structural elucidation of natural products.

**Isolation of Rabdoserrin A:** The aerial parts of *Rabdosia serra* were collected, dried, and powdered. The powdered plant material was extracted with ethanol. The resulting crude extract

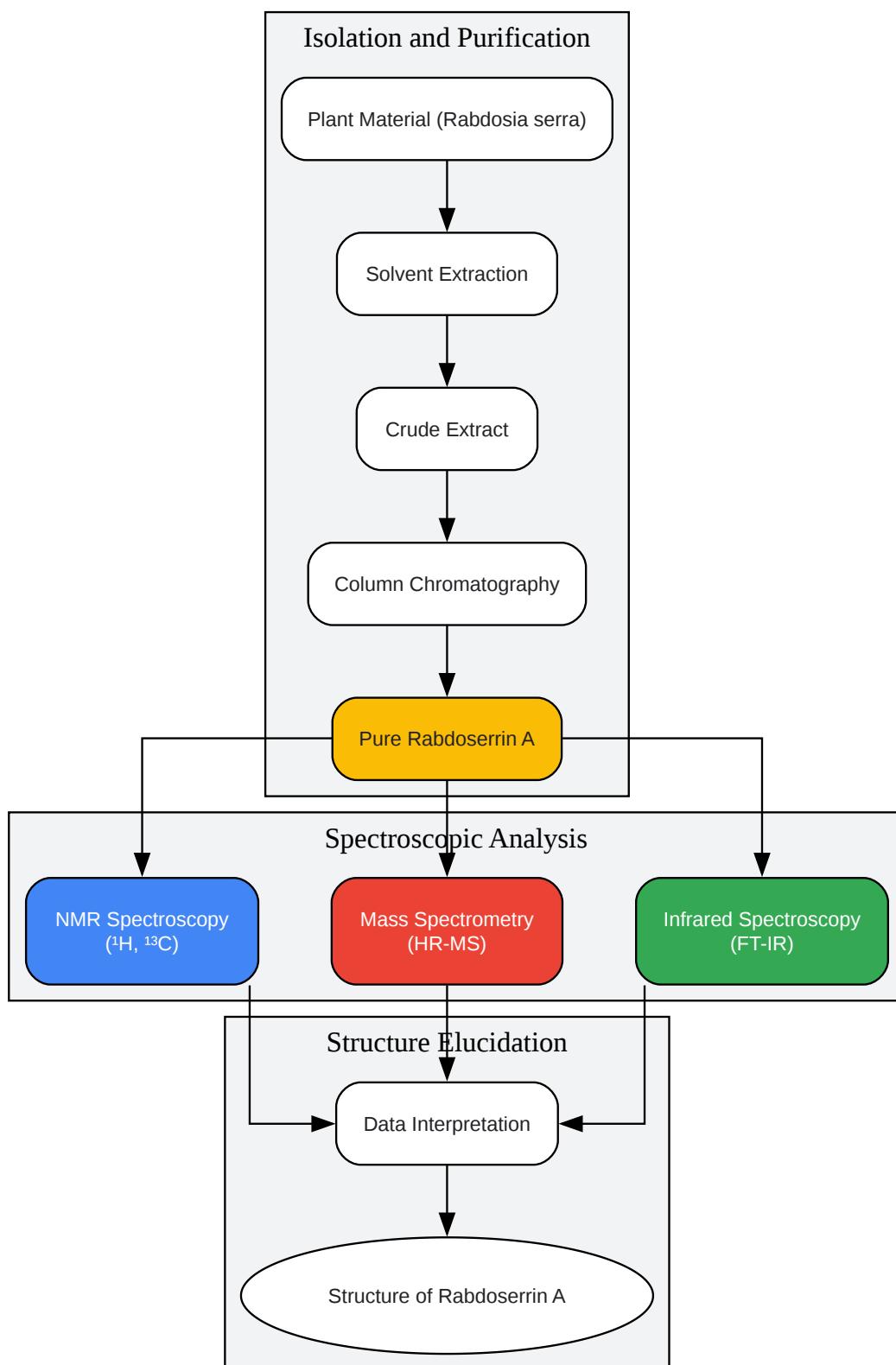
was then subjected to a series of column chromatography steps over silica gel, eluting with a gradient of chloroform and methanol to yield purified **Rabdoserrin A**.

#### Spectroscopic Analysis:

- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform ( $\text{CDCl}_3$ ). Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants ( $J$ ) are reported in Hertz (Hz).
- **Mass Spectrometry:** High-resolution mass spectra (HR-MS) were obtained on a mass spectrometer using electron impact (EI) ionization.
- **Infrared Spectroscopy:** The IR spectrum was recorded on a Fourier-transform infrared (FT-IR) spectrometer using a potassium bromide (KBr) pellet.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **Rabdoserrin A**.

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Workflow for the isolation and structural elucidation of **Rabdoserrin A**.

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